2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone

Descripción

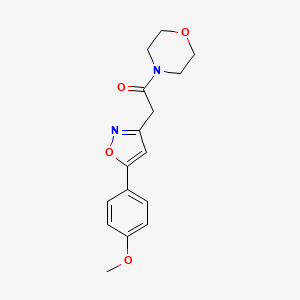

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at the 5-position and a morpholinoethanone moiety at the 3-position. The isoxazole ring, a five-membered aromatic system containing oxygen and nitrogen, contributes to its electronic and steric properties, while the 4-methoxyphenyl group introduces electron-donating effects. The morpholine ring, a six-membered amine-ether, enhances solubility and modulates pharmacokinetic behavior.

Propiedades

IUPAC Name |

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-20-14-4-2-12(3-5-14)15-10-13(17-22-15)11-16(19)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWKLHSHJGAVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact . The reaction conditions often involve mild bases like sodium bicarbonate (NaHCO₃) at ambient temperature .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste. Microwave-assisted synthesis has been reported as an efficient method for producing these compounds, offering shorter reaction times and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Aplicaciones Científicas De Investigación

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The structural uniqueness of 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone becomes evident when compared to related heterocycles (Table 1).

Key Observations :

- Heterocyclic Diversity : The target’s isoxazole core contrasts with thiazole-triazole (Compound 4), triazole-thioether (), and imidazothiazole () systems. Isoxazole’s O/N heteroatom arrangement imparts distinct electronic properties compared to sulfur-containing analogs .

- Substituent Effects: The 4-methoxyphenyl group in the target provides electron-donating character, differing from electron-withdrawing substituents like fluorophenyl (Compound 4) or sulfonyl groups (). Morpholinoethanone is shared with the compound in , suggesting similar solubility profiles .

Crystallographic and Conformational Analysis

- Compound 4 exhibits triclinic symmetry (P¯I space group) with two independent molecules in the asymmetric unit. One fluorophenyl group deviates from planarity, suggesting conformational flexibility .

- ’s morpholinoethanone derivative was resolved using EXPO software and Rietveld refinement (Rp = 1.625), highlighting planar imidazothiazole systems .

Functional Group Influence on Physicochemical Properties

- Methoxy vs.

- Morpholinoethanone: Shared with ’s compound, this group likely improves aqueous solubility due to the morpholine oxygen’s hydrogen-bonding capacity .

Actividad Biológica

The compound 2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 274.32 g/mol

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tubulin Polymerization : Similar to colchicine, it interacts with tubulin, inhibiting its polymerization which is crucial for cell division. This property suggests potential applications in cancer therapy.

- Antiproliferative Activity : Studies have shown that the compound demonstrates significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors.

Biological Activity

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Anticancer | Exhibits significant antiproliferative effects against leukemia and solid tumors. |

| Tubulin Inhibition | Inhibits tubulin polymerization, similar to colchicine. |

| Cytotoxicity | Induces apoptosis in cancer cells through mitochondrial pathways. |

| Anti-inflammatory | Potentially reduces inflammation by modulating cytokine release. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antiproliferative Effects :

- Molecular Docking Studies :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.